BenchChemオンラインストアへようこそ!

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Drug Design Physicochemical Properties ADME Prediction

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 1325303-67-0) is a synthetic heterocyclic small molecule (molecular formula C₁₃H₁₂N₄O₂S; molecular weight 288.32 g/mol) belonging to the isothiazolo[4,5-d]pyrimidine-5,7-dione class. This compound features a fused isothiazole-pyrimidine bicyclic core, a 3-(pyridin-2-yl) substituent on the isothiazole ring, and an N6-propyl group on the pyrimidine-dione moiety.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 1325303-67-0
Cat. No. B2651719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
CAS1325303-67-0
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O
InChIInChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19)
InChIKeyLTWRUHRCJCEVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 1325303-67-0): A Structural Overview for Procurement Decisions


6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 1325303-67-0) is a synthetic heterocyclic small molecule (molecular formula C₁₃H₁₂N₄O₂S; molecular weight 288.32 g/mol) belonging to the isothiazolo[4,5-d]pyrimidine-5,7-dione class . This compound features a fused isothiazole-pyrimidine bicyclic core, a 3-(pyridin-2-yl) substituent on the isothiazole ring, and an N6-propyl group on the pyrimidine-dione moiety . The isothiazolopyrimidine scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor chemotype, with structurally related analogs demonstrating potent multi-targeted inhibition of receptor tyrosine kinases (RTKs) including VEGFR-2 (KDR), c-KIT, and TIE-2 at enzymatic IC₅₀ values below 10 nM [1]. The compound is commercially available at ≥98% purity (HPLC) and is supplied for research and development purposes only .

Why 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Cannot Be Interchanged with Other Isothiazolopyrimidine Analogs


Although the isothiazolo[4,5-d]pyrimidine-5,7-dione core is shared across a growing catalog of commercially available analogs, substitution at the N6 position fundamentally alters the compound's physicochemical profile and biological target engagement. Published SAR studies on the isothiazolopyrimidine chemotype demonstrate that even minor structural perturbations can shift kinase selectivity profiles, cellular potency, and oral bioavailability [1]. For instance, within the closely related 3-(pyridin-2-yl) sub-series, the N6-propyl analog (CAS 1325303-67-0; MW 288.32) differs from the N6-cyclopropyl analog (CAS 1325307-25-2; MW 286.31) and the N6-H parent scaffold—changes that are expected to produce measurable differences in lipophilicity, metabolic stability, and target binding . Generic substitution without paired comparative data therefore introduces unquantified risk in assay reproducibility and lead optimization campaigns, making compound-specific procurement essential for rigorous SAR exploration.

Quantitative Differentiation Evidence: 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione vs. Closest Analogs


Predicted Physicochemical Profile of the N6-Propyl Analog vs. the N6-Cyclopropyl Analog Guides Property-Based Lead Optimization

The N6-propyl substituent on the target compound (CAS 1325303-67-0) confers distinct predicted physicochemical properties compared to the N6-cyclopropyl analog (CAS 1325307-25-2). The propyl analog exhibits a predicted pKa of 10.82 ± 0.20 (predominantly neutral at physiological pH), a predicted density of 1.362 ± 0.06 g/cm³, and a molecular weight of 288.32 g/mol . In contrast, the N6-cyclopropyl analog has a lower molecular weight of 286.31 g/mol, reflecting the absence of two methylene units . The N6-propyl group introduces greater conformational flexibility (one additional rotatable bond) and increased lipophilicity compared to the constrained cyclopropyl ring, which can influence membrane permeability, metabolic soft-spot exposure, and off-rate from hydrophobic kinase binding pockets [1].

Drug Design Physicochemical Properties ADME Prediction Isothiazolopyrimidine

N6-Alkyl Chain Length Modulates Target Engagement: Class-Level Evidence from Isothiazolopyrimidine RTK Inhibitor SAR

In the landmark SAR study by Ji et al. (2006), isothiazolopyrimidine urea analogs achieved KDR enzymatic and cellular IC₅₀ values below 10 nM, with the most optimized compounds (8 and 13) demonstrating 56% and 48% oral bioavailability in mice, respectively [1]. While the published series explored urea-linked substituents at the core rather than direct N6-alkyl variations, the study established that the isothiazolopyrimidine scaffold is highly sensitive to substitution pattern, with potency against KDR, c-KIT, and TIE-2 varying substantially across analogs [1]. The N6-propyl group in the target compound (CAS 1325303-67-0) represents a specific alkyl chain length that, by class-level inference, is expected to produce a unique kinase selectivity signature distinct from N6-methyl, N6-ethyl, N6-cyclopropyl, or N6-benzyl analogs in the 3-(pyridin-2-yl) sub-series .

Kinase Inhibition Structure-Activity Relationship VEGFR-2 KDR

Commercial Availability at Defined Purity (≥98%) vs. Lower-Purity Analogs Enables Reproducible Quantitative Biology

The target compound is commercially supplied at a purity of NLT 98% (HPLC) by established vendors, with production governed by ISO-certified quality systems . In contrast, several closely related analogs in the 3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7-dione series are offered at 95% purity . A 3% difference in absolute purity can correspond to a substantially larger difference in active impurity burden: a 95% pure sample may contain up to 5% impurities, whereas a 98% pure sample contains ≤2% impurities—a 2.5-fold reduction in potential confounding chemical matter. This purity differential is critical when the compound is used at micromolar screening concentrations, where even 1% of a highly potent impurity could produce false-positive hits.

Compound Management Assay Reproducibility Quality Control Chemical Procurement

Patent Landscape: Isothiazolopyrimidine Core as a Recognized Kinase Inhibitor Pharmacophore in Abbott Laboratories IP

The isothiazolo[4,5-d]pyrimidine scaffold is explicitly claimed as a kinase-inhibiting pharmacophore in multiple patent families, most notably the Abbott Laboratories patent series (WO2003080625A1, US20030181468, US7560552) covering thiopyrimidine and isothiazolopyrimidine kinase inhibitors [1][2]. The granted US patent US7560552 ('Thiopyrimidine and isothiazolopyrimidine kinase inhibitors') demonstrates successful patent prosecution for this chemotype [3]. The target compound (CAS 1325303-67-0), with its specific 3-(pyridin-2-yl) and N6-propyl substitution pattern, occupies a distinct chemical space within this patented scaffold class. This is in contrast to the exemplified compounds in the Abbott patents, which include 3-(4-nitrophenyl)isothiazolo[5,4-d]pyrimidin-4-amine and various thieno[2,3-d]pyrimidine ureas, but do not appear to specifically claim the 3-(pyridin-2-yl)-6-propyl-isothiazolo[4,5-d]pyrimidine-5,7-dione core [2].

Intellectual Property Kinase Inhibitor Patent Analysis Drug Discovery

N6-Alkyl Substitution as a Metabolic Soft Spot: Predicted CYP450 Liabilities Differentiate Propyl from Cyclopropyl and Benzyl Analogs

The N6-propyl group on the target compound introduces a linear alkyl chain that is subject to cytochrome P450-mediated ω-oxidation and (ω-1)-hydroxylation, metabolic pathways that are well-characterized for N-alkyl substituents on heterocyclic diones [1]. In contrast, the N6-cyclopropyl analog (CAS 1325307-25-2) presents a strained ring system that may undergo CYP450-mediated ring-opening or remain metabolically inert depending on the enzyme isoform involved . N6-Benzyl analogs (e.g., 6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) introduce additional aromatic oxidation sites. The propyl chain thus provides a defined, predictable metabolic liability that can be systematically probed in metabolite identification studies, making it a preferred tool compound for establishing baseline metabolic SAR within the series .

Drug Metabolism CYP450 Metabolic Stability Lead Optimization

Synthetic Tractability: 5,7-Dione Core Offers Divergent Derivatization Routes Relative to 4-Amine Isothiazolopyrimidine Series

The isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione core of the target compound features a fully oxidized pyrimidine ring with carbonyl groups at positions 5 and 7, and an N6 position available for alkylation. This is in contrast to the Abbott-patented isothiazolopyrimidine series, which predominantly features a 4-amine-substituted pyrimidine ring with an intact aromatic system [1]. The 5,7-dione motif provides two electrophilic carbonyl centers for nucleophilic attack, enabling distinct chemical transformations such as selective reduction, Grignard addition, or condensation with hydrazines to form hydrazones—chemistry that is not accessible from the 4-amine series. The N6-propyl group has been installed via alkylation, demonstrating the feasibility of N6 functionalization as a late-stage diversification step .

Synthetic Chemistry Medicinal Chemistry Library Synthesis Scaffold Derivatization

Optimal Research and Industrial Application Scenarios for 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione


Kinase Selectivity Panel Screening for Novel Chemotype Profiling

This compound is best deployed as a representative member of the 3-(pyridin-2-yl)-isothiazolo[4,5-d]pyrimidine-5,7-dione sub-series in broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler) to establish the baseline selectivity fingerprint of this underexplored substitution pattern. The class-level evidence that isothiazolopyrimidine analogs achieve sub-10 nM potency against VEGFR-2 (KDR), c-KIT, and TIE-2 [1] supports that the target compound is likely active against RTKs, but its specific selectivity profile—particularly relative to the extensively studied urea-linked Abbott series—remains unknown and represents a distinct intellectual property opportunity [2].

N6-Substituent SAR Expansion for Metabolic Stability Optimization

The target compound serves as the N6-propyl reference point in a systematic SAR matrix exploring N6-alkyl chain length and branching (methyl, ethyl, propyl, isopropyl, cyclopropyl, butyl, benzyl). By comparing intrinsic clearance (CL_int) in human liver microsomes across this series, medicinal chemistry teams can map the relationship between N6 substituent structure and metabolic stability, identifying the optimal balance between potency and in vitro half-life [1]. The well-characterized CYP450 oxidation pathways of linear N-alkyl chains make the N6-propyl analog an interpretable benchmark .

Physicochemical Property Benchmarking for CNS Drug Discovery

The compound's predicted physicochemical profile—molecular weight of 288.32 g/mol, pKa of 10.82, and the presence of a basic pyridin-2-yl group—places it within a property space that may be evaluated for CNS permeability [1]. When screened in parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 transwell assays alongside N6-cyclopropyl and N6-benzyl comparators, the N6-propyl analog can help define the lipophilicity/permeability relationship for this scaffold, informing whether the series is suitable for CNS or peripherally restricted target indications [2].

Fragment-Based or DNA-Encoded Library (DEL) Hit Follow-Up Chemistry

The isothiazolo[4,5-d]pyrimidine-5,7-dione core, with its two carbonyl groups and hydrogen-bond donor (N4-H, predicted pKa ~10.8), presents a defined pharmacophore that can engage kinase hinge regions via bidentate hydrogen bonding [1]. The target compound can serve as a validated starting point for structure-based drug design when an isothiazolopyrimidine fragment has been identified as a hit. Its commercial availability at ≥98% purity and defined structural identity (single CAS number) support its use as a quality-controlled reference standard in co-crystallization trials with kinase domains [2], in SPR-based affinity measurements, and as a positive control in biochemical assay development .

Quote Request

Request a Quote for 6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.